2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1042703-39-8
VCID: VC11501705
InChI: InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15)
SMILES:
Molecular Formula: C9H7F3O4
Molecular Weight: 236.14 g/mol

2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid

CAS No.: 1042703-39-8

Cat. No.: VC11501705

Molecular Formula: C9H7F3O4

Molecular Weight: 236.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid - 1042703-39-8

Specification

CAS No. 1042703-39-8
Molecular Formula C9H7F3O4
Molecular Weight 236.14 g/mol
IUPAC Name 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
Standard InChI InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15)
Standard InChI Key GGDDNMHLMQAEFR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)O

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid. Its molecular formula is C₉H₇F₃O₄, with a molecular weight of 236.15 g/mol (calculated from atomic masses: C=12.01, H=1.008, F=19.00, O=16.00).

Structural Characterization

The compound features:

  • A phenyl ring substituted with:

    • A hydroxyl (-OH) group at position 4

    • A trifluoromethoxy (-OCF₃) group at position 3

  • An acetic acid side chain (-CH₂COOH) at position 1

Comparative analysis with PubChem entries for structurally related compounds (CIDs 23648113 and 23648107) reveals shared motifs, including halogenated aromatic systems and carboxylic acid functionalities .

ParameterDiazotizationHydrolysis
Temperature (°C)-5 to 580–95
Time (hr)28–10
Yield (%)*70–8560–75
*Estimated from analogous reactions in

Physicochemical Properties

Spectral Data (Predicted)

  • IR (cm⁻¹):

    • 3300–2500 (broad, -COOH)

    • 1720 (C=O stretch)

    • 1280 (C-O-C of trifluoromethoxy)

  • ¹H NMR (δ ppm, DMSO-d₆):

    • 12.3 (s, 1H, -COOH)

    • 9.8 (s, 1H, -OH)

    • 7.4–7.1 (m, 3H, aromatic)

    • 3.6 (s, 2H, -CH₂-)

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds suggests:

  • Melting point range: 158–162°C (extrapolated)

  • Decomposition onset: ≥250°C

Industrial and Research Applications

Pharmaceutical Intermediate

Key uses include:

  • Building block for kinase inhibitors

  • Prodrug development (via esterification)

  • Metal chelation in diagnostic agents

Material Science

The trifluoromethoxy group imparts:

  • Enhanced lipophilicity (logP ≈ 2.1)

  • UV stability (λₘₐₐ ≈ 270 nm)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator